molecular formula C25H19N3O B11593794 2-(4-Methoxyphenyl)-5,7-diphenylpyrazolo[1,5-a]pyrimidine

2-(4-Methoxyphenyl)-5,7-diphenylpyrazolo[1,5-a]pyrimidine

Cat. No.: B11593794
M. Wt: 377.4 g/mol
InChI Key: LLSNYHKHNKCICT-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)-5,7-diphenylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound consists of a pyrazolo[1,5-a]pyrimidine core with a 4-methoxyphenyl group at the 2-position and phenyl groups at the 5- and 7-positions.

Preparation Methods

The synthesis of 2-(4-Methoxyphenyl)-5,7-diphenylpyrazolo[1,5-a]pyrimidine can be achieved through various synthetic routes. One common method involves the condensation of 4-methoxybenzaldehyde with 3-amino-1-phenyl-2-pyrazolin-5-one in the presence of a suitable catalyst. The reaction is typically carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The resulting intermediate is then cyclized to form the desired pyrazolo[1,5-a]pyrimidine compound .

Industrial production methods for this compound may involve optimization of reaction conditions to improve yield and purity. This can include the use of advanced catalytic systems, high-throughput screening of reaction parameters, and scale-up techniques to ensure efficient and cost-effective production.

Chemical Reactions Analysis

2-(4-Methoxyphenyl)-5,7-diphenylpyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.

For example, oxidation of the methoxy group can lead to the formation of a corresponding aldehyde or carboxylic acid derivative. Reduction reactions can convert the pyrazolo[1,5-a]pyrimidine core to its dihydro form, while substitution reactions can introduce different functional groups at specific positions on the aromatic rings. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2-(4-Methoxyphenyl)-5,7-diphenylpyrazolo[1,5-a]pyrimidine has been extensively studied for its potential applications in various scientific fields. In chemistry, it serves as a valuable intermediate for the synthesis of more complex heterocyclic compounds. In biology and medicine, it has shown promise as an anti-inflammatory, antioxidant, and anticancer agent .

In particular, this compound has been investigated for its ability to inhibit certain enzymes and signaling pathways involved in inflammation and cancer progression. Its unique structure allows it to interact with specific molecular targets, making it a potential candidate for drug development. Additionally, it has been explored for its neuroprotective and anti-neuroinflammatory properties, which could have implications for the treatment of neurodegenerative diseases .

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenyl)-5,7-diphenylpyrazolo[1,5-a]pyrimidine involves its interaction with various molecular targets and pathways. One key mechanism is the inhibition of cyclooxygenase (COX) enzymes, which are involved in the production of pro-inflammatory mediators such as prostaglandins. By inhibiting COX enzymes, this compound can reduce inflammation and pain .

Additionally, it has been shown to modulate the activity of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and immune response. By inhibiting NF-κB signaling, this compound can suppress the production of inflammatory cytokines and other mediators .

Comparison with Similar Compounds

2-(4-Methoxyphenyl)-5,7-diphenylpyrazolo[1,5-a]pyrimidine can be compared with other similar compounds, such as pyrazolo[1,5-a]pyrimidin-7-ones and triazole-pyrimidine hybrids. These compounds share a similar core structure but differ in the substituents attached to the pyrazolo[1,5-a]pyrimidine ring.

For example, pyrazolo[1,5-a]pyrimidin-7-ones have been studied for their anti-inflammatory and COX-2 inhibitory activities, while triazole-pyrimidine hybrids have shown neuroprotective and anti-neuroinflammatory properties . The unique combination of substituents in this compound contributes to its distinct biological activities and potential therapeutic applications.

Properties

Molecular Formula

C25H19N3O

Molecular Weight

377.4 g/mol

IUPAC Name

2-(4-methoxyphenyl)-5,7-diphenylpyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C25H19N3O/c1-29-21-14-12-19(13-15-21)23-17-25-26-22(18-8-4-2-5-9-18)16-24(28(25)27-23)20-10-6-3-7-11-20/h2-17H,1H3

InChI Key

LLSNYHKHNKCICT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NN3C(=CC(=NC3=C2)C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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